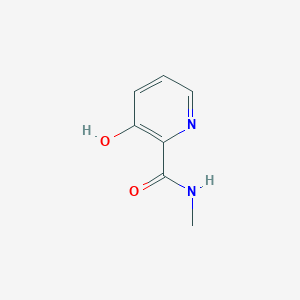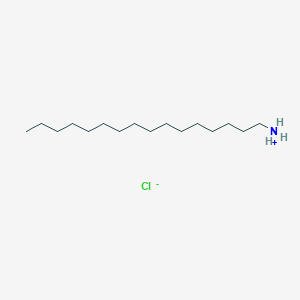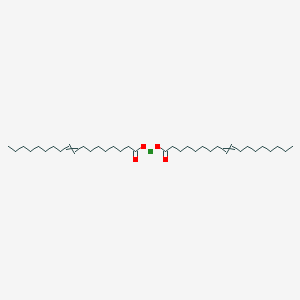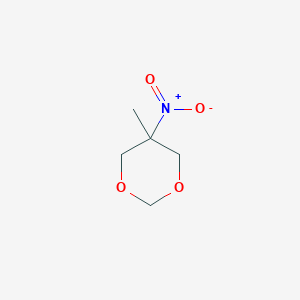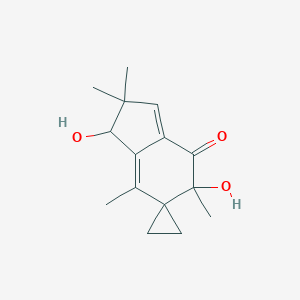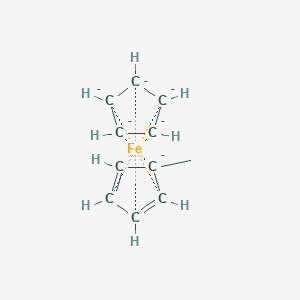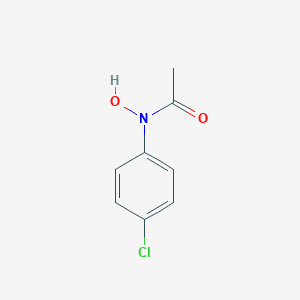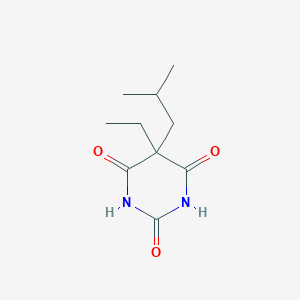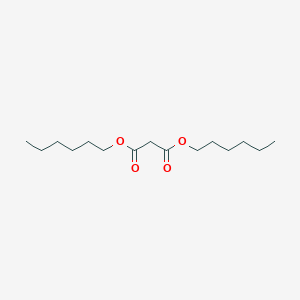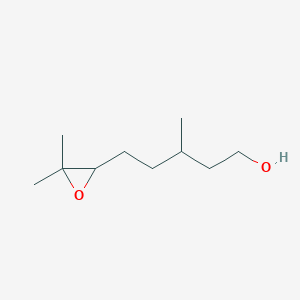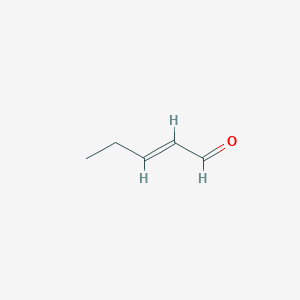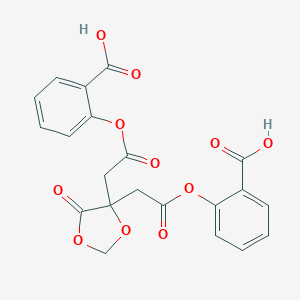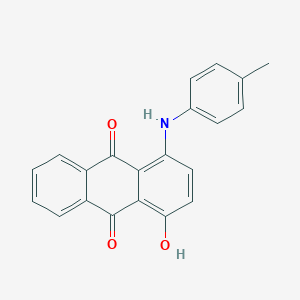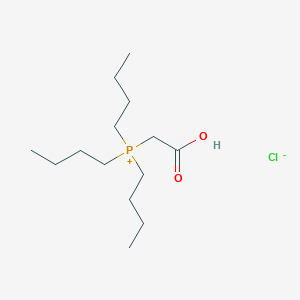
Tributyl(carboxymethyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(carboxymethyl)phosphanium chloride, also known as [P(CBn)3][Cl], is a phosphonium-based ionic liquid that has been gaining attention in the field of chemistry and materials science. This compound has unique physicochemical properties that make it suitable for various applications, including catalysis, electrochemistry, and materials synthesis. In
Mécanisme D'action
The mechanism of action of tributyl(carboxymethyl)phosphanium chloride is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which activates the substrate by forming a complex with it. This complex then undergoes a chemical reaction, resulting in the formation of the desired product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of tributyl(carboxymethyl)phosphanium chloride. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects on human health. It is also biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tributyl(carboxymethyl)phosphanium chloride is its high stability and low volatility, which makes it suitable for use in various laboratory experiments. It is also relatively easy to handle and store. However, one of the main limitations of this compound is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for the study of tributyl(carboxymethyl)phosphanium chloride. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new applications for this compound, particularly in the field of materials science. Finally, further studies are needed to fully understand the mechanism of action of tributyl(carboxymethyl)phosphanium chloride and its potential applications in various fields of chemistry and materials science.
Applications De Recherche Scientifique
Tributyl(carboxymethyl)phosphanium chloride has been extensively studied for its potential applications in various fields of chemistry and materials science. This compound has been used as a catalyst in various organic reactions, including the synthesis of benzimidazoles, cyclopropanes, and α-amino phosphonates. It has also been used as an electrolyte in electrochemical applications, such as electroplating and electrochemical sensors.
Propriétés
Numéro CAS |
1519-43-3 |
|---|---|
Nom du produit |
Tributyl(carboxymethyl)phosphanium chloride |
Formule moléculaire |
C14H30ClO2P |
Poids moléculaire |
296.81 g/mol |
Nom IUPAC |
tributyl(carboxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C14H29O2P.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(15)16;/h4-13H2,1-3H3;1H |
Clé InChI |
BAMIMZOBAMEDBE-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
Autres numéros CAS |
1519-43-3 |
Synonymes |
Phosphonium, tributyl(carboxymethyl)-, chloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

